2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one
Overview
Description
2-(1,3-Benzoxazol-2-yl)-3H-benzo[f]chromen-3-one is a compound that belongs to the class of benzoxazole derivatives. These compounds are known for their unique photochemical and photophysical properties, making them useful in various applications such as optical brighteners, laser dyes, and fluorescent labels . The compound exhibits fluorescence properties, which are valuable in scientific research and industrial applications .
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of pharmacological activities .
Mode of Action
It’s known that benzoxazole derivatives can interact with various biological targets due to their planar bicyclic structure, which allows them to fit into many enzyme and receptor active sites .
Biochemical Pathways
Benzoxazole derivatives have been known to affect a variety of biochemical pathways due to their broad substrate scope and potential for functionalization .
Result of Action
Benzoxazole derivatives have been known to exhibit various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The development of environmentally benign organic reactions has become mandatory with increasing environmental concerns and regulatory constraints .
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzoxazol-2-yl)-3H-benzo[f]chromen-3-one plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various enzymes and proteins, often used as a fluorescent probe to study these interactions. The compound’s fluorescence can be modulated by its environment, making it useful for studying enzyme kinetics and protein folding. It has been shown to interact with human carboxylesterase 1, an enzyme involved in drug metabolism .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways and gene expression. Its fluorescent properties allow it to be used as a marker to study cellular metabolism and the effects of different treatments on cells. The compound has been used to study the effects of drugs on cancer cells, providing insights into how these drugs alter cell function and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. It binds to specific proteins and enzymes, altering their activity. For example, its interaction with human carboxylesterase 1 can inhibit or activate the enzyme, affecting drug metabolism. The compound’s fluorescence is also influenced by its binding interactions, providing a visual readout of these molecular events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its fluorescence can degrade under certain conditions, such as prolonged exposure to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in cancer cells, where it can alter gene expression and cell signaling pathways over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to study enzyme activity and protein interactions without causing significant toxicity. At high doses, it can have toxic effects, including liver damage and alterations in metabolic pathways. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as human carboxylesterase 1, which plays a role in drug metabolism. The compound can affect metabolic flux and metabolite levels, providing insights into how drugs are processed in the body. Its interactions with these enzymes can also influence the efficacy and toxicity of other compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. The compound’s fluorescent properties make it a valuable tool for studying these transport and distribution processes .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to these compartments, influencing its activity and function. For example, its localization to the endoplasmic reticulum can affect protein folding and enzyme activity .
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one can be achieved through several methods. One notable method involves the Knoevenagel condensation reaction between 2-hydroxy-1-naphthaldehyde and benzoxazole-2-yl-acetates using choline chloride/urea ionic liquid as a green catalyst . This method is environmentally friendly and provides moderate to high yields of the desired product . Another method involves the use of 2-aminophenol and aldehydes under reflux conditions with various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Chemical Reactions Analysis
2-(1,3-Benzoxazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)-3H-benzo[f]chromen-3-one has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(1,3-Benzoxazol-2-yl)-3H-benzo[f]chromen-3-one can be compared with other similar compounds, such as:
2-(5-Chloro-1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one: This compound has a chlorine substituent, which can alter its photophysical properties and reactivity.
3-(Benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one: This compound has a diethylamino group, which affects its fluorescence and solubility properties. The uniqueness of this compound lies in its specific structure, which provides distinct photophysical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)benzo[f]chromen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO3/c22-20-15(19-21-16-7-3-4-8-18(16)23-19)11-14-13-6-2-1-5-12(13)9-10-17(14)24-20/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQLBIZUYPZOGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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